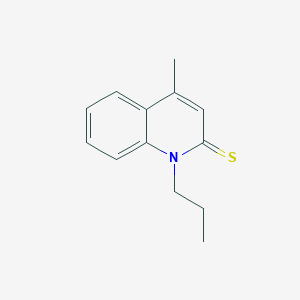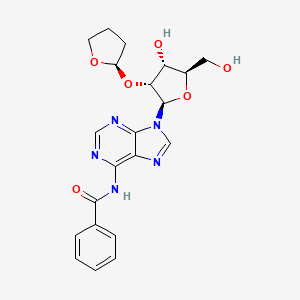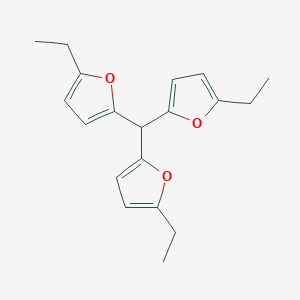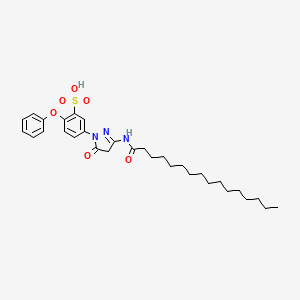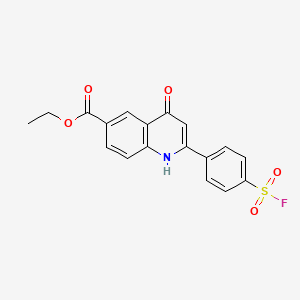
Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate is a complex organic compound that features a quinoline core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .
Aplicaciones Científicas De Investigación
Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-(chlorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Ethyl 2-(4-(methylsulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Ethyl 2-(4-(bromosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate
Uniqueness
Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Propiedades
| 80789-71-5 | |
Fórmula molecular |
C18H14FNO5S |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
ethyl 2-(4-fluorosulfonylphenyl)-4-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C18H14FNO5S/c1-2-25-18(22)12-5-8-15-14(9-12)17(21)10-16(20-15)11-3-6-13(7-4-11)26(19,23)24/h3-10H,2H2,1H3,(H,20,21) |
Clave InChI |
RPVWQFIPQQFZDG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C3=CC=C(C=C3)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/no-structure.png)

![2-(6-(4-Bromophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12894591.png)
